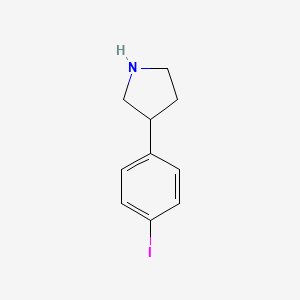

3-(4-Iodophenyl)pyrrolidine

Beschreibung

Eigenschaften

Molekularformel |

C10H12IN |

|---|---|

Molekulargewicht |

273.11 g/mol |

IUPAC-Name |

3-(4-iodophenyl)pyrrolidine |

InChI |

InChI=1S/C10H12IN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2 |

InChI-Schlüssel |

PORUEKSEZRUYHO-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCC1C2=CC=C(C=C2)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 3-(4-Iodophenyl)pyrrolidine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process generally involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

3-(4-Iodophenyl)pyrrolidine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the 4-iodophenyl group can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-(4-Iodophenyl)pyrrolidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-(4-Iodophenyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and stereochemistry . This enables the compound to bind selectively to target proteins, influencing biological pathways and exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers

- 2-(4-Iodophenyl)pyrrolidine hydrochloride (CAS 1423027-87-5): The iodine is at the 2-position of the pyrrolidine ring. This positional isomer exhibits a molecular weight of 309.58 and has been cataloged as a life science reagent .

- 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride (CAS 1219983-01-3): Features a phenoxy-methyl linker between the pyrrolidine and iodophenyl group. This structural modification increases molecular weight (339.60) and introduces an ether bond, which could enhance solubility but reduce metabolic stability .

Halogen-Substituted Derivatives

- 3,3,4,4-Tetrafluoro-pyrrolidine derivatives: Fluorination at the 3,4-positions of pyrrolidine (e.g., compound 29 in ) retains potency comparable to non-fluorinated analogs, suggesting fluorines improve metabolic stability without steric hindrance .

- D-Proline analog (compound 31 in ): Replacing pyrrolidine with D-proline reduces potency by 9-fold, emphasizing the importance of pyrrolidine’s ring conformation in biological activity .

Pharmacological and Physicochemical Properties

Table 1: Key Properties of 3-(4-Iodophenyl)pyrrolidine and Analogs

*Hypothetical data inferred from analogs.

Comparative Efficacy

- Fluorinated pyrrolidines (e.g., compound 29) maintain potency, whereas D-proline substitution (compound 31) drastically reduces activity, underscoring the pyrrolidine scaffold’s conformational importance .

- Iodine’s role : The 4-iodophenyl group’s large atomic radius and polarizability may enhance binding to hydrophobic pockets or halogen-bond-accepting residues, as seen in tetrazolium chloride analogs () .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.